molecular formula C11H17NO2S B13054828 (R)-2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-aminehcl

(R)-2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-aminehcl

Cat. No.: B13054828
M. Wt: 227.33 g/mol
InChI Key: IFDDPMRFQGRTKZ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is a chiral amine compound with a molecular formula of C10H15NO2S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride typically involves the use of transaminase-mediated reactions. Transaminases offer an environmentally friendly and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The reaction conditions often include the use of immobilized whole-cell biocatalysts with ®-transaminase activity, which can produce the ®-enantiomers with high enantiomeric excess.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale biocatalytic processes, where the transaminase enzymes are employed in reactors to convert the starting materials into the desired product. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride: The (S)-enantiomer of the compound, which may have different biological activities and properties.

    1-(4-(Methylsulfonyl)phenyl)propan-2-amine: A related compound with a similar structure but different substitution pattern.

Uniqueness

®-2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

(1R)-2-methyl-1-(4-methylsulfonylphenyl)propan-1-amine

InChI

InChI=1S/C11H17NO2S/c1-8(2)11(12)9-4-6-10(7-5-9)15(3,13)14/h4-8,11H,12H2,1-3H3/t11-/m1/s1

InChI Key

IFDDPMRFQGRTKZ-LLVKDONJSA-N

Isomeric SMILES

CC(C)[C@H](C1=CC=C(C=C1)S(=O)(=O)C)N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)S(=O)(=O)C)N

Origin of Product

United States

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